molecular formula C16H16ClNO3 B2854583 (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1706497-66-6

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

Cat. No. B2854583
CAS RN: 1706497-66-6
M. Wt: 305.76
InChI Key: DZFLGKDSDAFMBY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide, also known as CFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFA is an acrylamide derivative that possesses a furan-3-yl moiety, which has been shown to exhibit biological activity.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has also been shown to inhibit the growth of fungal pathogens such as Candida albicans. In vivo studies have demonstrated that (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide exhibits anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is that it is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. However, one limitation of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is that it exhibits poor solubility in water, which can make it difficult to use in certain experiments. Additionally, (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide. One area of interest is the development of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide, which could lead to the identification of new targets for drug development. Additionally, (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide could be further investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide involves the reaction of 2-chloroacetophenone with 2-methoxyethylamine to form an iminium intermediate, which subsequently undergoes a Michael addition with furan-3-ylacrylamide. The resulting product is then purified through recrystallization. The yield of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is reported to be around 60%.

Scientific Research Applications

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.

properties

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-15(13-4-2-3-5-14(13)17)10-18-16(19)7-6-12-8-9-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFLGKDSDAFMBY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

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